molecular formula C13H11ClN2O2 B8781510 4-Chloro-7-ethoxy-6-methoxy-3-quinolinecarbonitrile

4-Chloro-7-ethoxy-6-methoxy-3-quinolinecarbonitrile

Cat. No. B8781510
M. Wt: 262.69 g/mol
InChI Key: QYYNVWZMCITGFR-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

Mixed 122 mg (0.50 mmol) 7-ethoxy-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarbonitrile and 2.0 ml methylene chloride under N2 and kept temperature near 25° C. Added 218 ill (2.5 mmol) oxalyl chloride and 10 μl (0.125 mmol) DMF. Stirred overnight, diluted with chloroform and stirred in saturated sodium bicarbonate until basic. Separated layers and dried organics with magnesium sulfate, stripped solvent and dried in vacuo, giving 117 mg of tan solid: mass spectrum (electrospray m/e): M+H=262.8, 264.8.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=O)[C:9]([C:14]#[N:15])=[CH:10][NH:11]2)=[CH:6][C:5]=1[O:17][CH3:18])[CH3:2].C(Cl)(=O)C([Cl:22])=O.CN(C=O)C.S([O-])([O-])(=O)=O.[Mg+2]>C(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+].C(Cl)Cl>[Cl:22][C:8]1[C:7]2[C:12](=[CH:13][C:4]([O:3][CH2:1][CH3:2])=[C:5]([O:17][CH3:18])[CH:6]=2)[N:11]=[CH:10][C:9]=1[C:14]#[N:15] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
C(C)OC1=C(C=C2C(C(=CNC2=C1)C#N)=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 μL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
near 25° C
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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